molecular formula C11H12N2O2S B1598656 MTH-DL-Tyrosine CAS No. 886-26-0

MTH-DL-Tyrosine

Cat. No.: B1598656
CAS No.: 886-26-0
M. Wt: 236.29 g/mol
InChI Key: VYIBESPZQFAJRM-UHFFFAOYSA-N
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Description

MTH-DL-Tyrosine is a synthetic derivative of the amino acid tyrosine. It has gained significant attention in recent years due to its potential therapeutic and industrial applications. The compound is characterized by its empirical formula C11H12N2O2S and a molecular weight of 236.29 .

Preparation Methods

Synthetic Routes and Reaction Conditions

MTH-DL-Tyrosine can be synthesized through various synthetic routes. One common method involves the reaction of tyrosine with methylthiohydantoin under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature and pressure to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced purification techniques such as chromatography ensures that the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

MTH-DL-Tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

Mechanism of Action

MTH-DL-Tyrosine exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the biosynthesis of catecholamines, such as tyrosine hydroxylase. This interaction leads to the conversion of tyrosine to dihydroxyphenylalanine, a key intermediate in the production of neurotransmitters like dopamine and norepinephrine . The compound also affects the activity of other enzymes and receptors, contributing to its diverse biological effects .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIBESPZQFAJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397148
Record name MTH-DL-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886-26-0
Record name MTH-DL-Tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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